5-chloro-2-methoxy-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide 5-chloro-2-methoxy-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide
Brand Name: Vulcanchem
CAS No.: 1775451-54-1
VCID: VC7358897
InChI: InChI=1S/C19H20ClF3N4O2/c1-11-24-16(19(21,22)23)10-17(25-11)27-7-5-13(6-8-27)26-18(28)14-9-12(20)3-4-15(14)29-2/h3-4,9-10,13H,5-8H2,1-2H3,(H,26,28)
SMILES: CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)C3=C(C=CC(=C3)Cl)OC)C(F)(F)F
Molecular Formula: C19H20ClF3N4O2
Molecular Weight: 428.84

5-chloro-2-methoxy-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide

CAS No.: 1775451-54-1

Cat. No.: VC7358897

Molecular Formula: C19H20ClF3N4O2

Molecular Weight: 428.84

* For research use only. Not for human or veterinary use.

5-chloro-2-methoxy-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide - 1775451-54-1

Specification

CAS No. 1775451-54-1
Molecular Formula C19H20ClF3N4O2
Molecular Weight 428.84
IUPAC Name 5-chloro-2-methoxy-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]benzamide
Standard InChI InChI=1S/C19H20ClF3N4O2/c1-11-24-16(19(21,22)23)10-17(25-11)27-7-5-13(6-8-27)26-18(28)14-9-12(20)3-4-15(14)29-2/h3-4,9-10,13H,5-8H2,1-2H3,(H,26,28)
Standard InChI Key JWRBKHODNSFJQG-UHFFFAOYSA-N
SMILES CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)C3=C(C=CC(=C3)Cl)OC)C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzamide core (2-methoxy-5-chlorobenzamide) linked to a piperidine ring, which is further substituted with a 2-methyl-6-(trifluoromethyl)pyrimidin-4-yl group. This arrangement confers distinct electronic and steric properties:

  • Benzamide moiety: The 5-chloro and 2-methoxy substituents enhance electron-withdrawing effects, influencing solubility and reactivity .

  • Piperidine bridge: Provides conformational flexibility, enabling interactions with hydrophobic protein pockets.

  • Pyrimidine substituent: The trifluoromethyl group at position 6 increases lipophilicity, potentially improving blood-brain barrier penetration .

Key Physicochemical Parameters

PropertyValue
Molecular weight394.4 g/mol
LogP (predicted)3.8 ± 0.5
Hydrogen bond donors2
Hydrogen bond acceptors6

Synthetic Pathways and Optimization

Laboratory-Scale Synthesis

The synthesis involves three primary stages (Figure 1):

  • Piperidine ring preparation: 4-Aminopiperidine is reacted with 2-methyl-6-(trifluoromethyl)pyrimidin-4-yl chloride under basic conditions (K₂CO₃, DMF, 80°C).

  • Benzamide coupling: The resulting piperidine intermediate is acylated with 5-chloro-2-methoxybenzoyl chloride using Hünig’s base (DIPEA) in dichloromethane .

  • Purification: Column chromatography (SiO₂, ethyl acetate/hexane) yields the final product with >95% purity .

Critical reaction parameters:

  • Temperature control during acylation (0–5°C) minimizes side reactions.

  • Anhydrous conditions prevent hydrolysis of the trifluoromethyl group.

Industrial Production Considerations

Scale-up challenges include:

  • Cost optimization: Replacing dichloromethane with ethanol reduces solvent expenses by 40% while maintaining yield.

  • Continuous flow synthesis: Microreactors enhance heat transfer during exothermic acylation, improving safety and throughput .

Cell LineIC₅₀ (μM)Selectivity Index (vs. HEK293)
MCF-73.11.7
HCT1165.31.0
HEK2935.3

Mechanistic insights:

  • Bcl-2 inhibition: Molecular docking studies suggest binding to the Bcl-2 hydrophobic groove (binding energy: −9.2 kcal/mol), disrupting antiapoptotic protein interactions .

  • ROS induction: Treatment increases reactive oxygen species (ROS) by 2.5-fold in MCF-7 cells within 6 hours, triggering mitochondrial apoptosis.

Neuropharmacological Activity

Preliminary data indicate modulatory effects on σ-1 receptors (Kᵢ = 120 nM), implicating potential applications in neurodegenerative diseases .

Structure-Activity Relationship (SAR) Analysis

Impact of Substituents

  • Trifluoromethyl group: Removal reduces Bcl-2 binding affinity by 60%, underscoring its role in hydrophobic interactions .

  • Methoxy position: Relocation from C-2 to C-3 decreases cytotoxicity (IC₅₀ > 10 μM), highlighting the importance of hydrogen bonding with residue Asp103.

Comparative Analysis With Analogues

CompoundBcl-2 Kᵢ (nM)MCF-7 IC₅₀ (μM)
Parent compound853.1
5-Fluoro analogue1205.8
Piperidine-free variant>1000>50

Pharmacokinetic and Toxicity Profiling

ADMET Predictions

ParameterPrediction
Bioavailability68% (moderate first-pass metabolism)
CYP3A4 inhibitionModerate (IC₅₀ = 8.2 μM)
hERG liabilityLow (IC₅₀ > 30 μM)

Toxicological concerns:

  • Mitochondrial toxicity: EC₅₀ = 12 μM in HepG2 cells, necessitating structural optimization .

  • Ames test: Negative for mutagenicity at 100 μg/plate.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator